(2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride (2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361634-04-8
VCID: VC6566983
InChI: InChI=1S/C13H12FNO.ClH/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11;/h1-8H,9,15H2;1H
SMILES: C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F.Cl
Molecular Formula: C13H13ClFNO
Molecular Weight: 253.7

(2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride

CAS No.: 2361634-04-8

Cat. No.: VC6566983

Molecular Formula: C13H13ClFNO

Molecular Weight: 253.7

* For research use only. Not for human or veterinary use.

(2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride - 2361634-04-8

Specification

CAS No. 2361634-04-8
Molecular Formula C13H13ClFNO
Molecular Weight 253.7
IUPAC Name (2-fluoro-4-phenoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H12FNO.ClH/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11;/h1-8H,9,15H2;1H
Standard InChI Key WBZXSNNEBCWCFR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F.Cl

Introduction

Chemical Identity and Structural Characteristics

(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride belongs to the class of aryl methanamine derivatives. Its molecular formula is C₁₃H₁₃ClFNO, with a molar mass of 253.7 g/mol. The IUPAC name, (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride, reflects its structure: a fluorinated phenyl ring substituted with a phenoxy group at the para position and a methanamine group at the ortho position, stabilized as a hydrochloride salt.

Key Structural Features:

  • Aromatic System: A biphenyl ether scaffold with fluorine at the 2-position enhances electronic stability and influences intermolecular interactions.

  • Amine Functionality: The primary amine (–CH₂NH₂) facilitates nucleophilic reactions, enabling conjugation with carbonyl groups or electrophilic partners.

  • Hydrochloride Salt: Improves solubility in polar solvents compared to the free base form, critical for biological testing.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃ClFNO
Molecular Weight253.7 g/mol
IUPAC Name(2-fluoro-4-phenoxyphenyl)methanamine hydrochloride
InChIInChI=1S/C₁₃H₁₂FNO.ClH/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11;/h1-8H,9,15H2;1H
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F.Cl

Synthesis and Manufacturing

The synthesis of (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride typically involves a multi-step route starting from commercially available fluorophenols. A common approach includes:

  • Phenoxy Coupling: Reaction of 2-fluoro-4-bromophenol with phenol derivatives under Ullmann or Buchwald-Hartwig conditions to install the phenoxy group.

  • Nitro Reduction: Introduction of the amine group via nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the primary amine.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability and purity.

Critical parameters include maintaining anhydrous conditions during amine protection-deprotection steps and optimizing reaction temperatures (typically 50–80°C) to minimize side reactions. Chromatographic purification is often required to isolate the hydrochloride salt in >95% purity.

Physicochemical Properties

Experimental data on the compound’s physical properties remain limited, but computational predictions and analog comparisons provide insights:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

  • Melting Point: Estimated at 180–190°C based on similar hydrochloride salts.

  • Stability: Stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light due to the labile C–F bond.

Spectroscopic characterization (e.g., ¹⁹F NMR) typically reveals a singlet near -110 ppm for the aromatic fluorine, while ¹H NMR shows distinct resonances for the methylene (–CH₂NH₂) and aromatic protons.

Applications in Scientific Research

Pharmaceutical Development

The compound’s amine and fluorinated aromatic motifs make it a candidate for:

  • Neurological Agents: Structural analogs inhibit monoamine oxidase (MAO), suggesting potential in treating depression or Parkinson’s disease.

  • Anti-inflammatory Drugs: Phenoxy groups are known to modulate COX-2 activity, though specific studies on this compound are pending.

Materials Chemistry

  • Liquid Crystals: Fluorinated biphenyl ethers exhibit mesomorphic properties useful in display technologies.

  • Polymer Additives: The amine group can act as a curing agent in epoxy resins, enhancing thermal stability.

Future Directions

Ongoing research should prioritize:

  • Mechanistic Studies: Elucidate its interactions with biological targets like G-protein-coupled receptors.

  • Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysis.

  • Toxicology Profiling: Assess acute and chronic toxicity in model organisms.

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